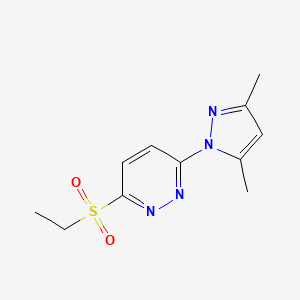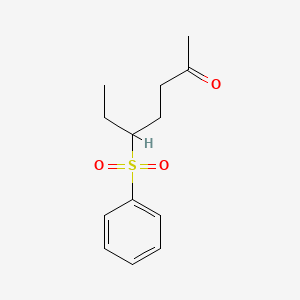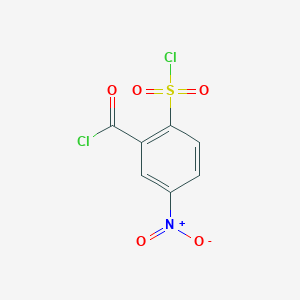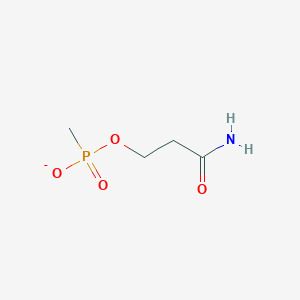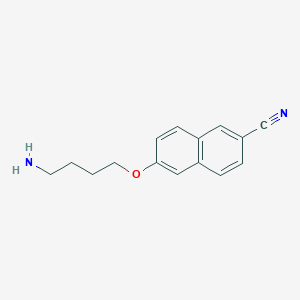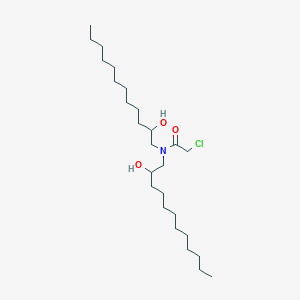
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is an organic compound with the molecular formula C26H52ClNO3 It is characterized by the presence of a chloroacetamide group and two hydroxydodecyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxydodecylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds, such as ketones or aldehydes.
Reduction Reactions: The carbonyl groups formed from oxidation can be further reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Alcohols formed from the reduction of carbonyl compounds.
Applications De Recherche Scientifique
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxydodecyl chains may enhance the compound’s ability to interact with lipid membranes, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)dodecylamine: Similar in structure but lacks the chloroacetamide group.
2-Chloro-N,N-bis(2-chloroethyl)acetamide: Contains chloroethyl groups instead of hydroxydodecyl chains.
Acetamide, 2-chloro-N,N-bis(phenylmethyl): Contains phenylmethyl groups instead of hydroxydodecyl chains.
Uniqueness
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to the presence of both the chloroacetamide group and the hydroxydodecyl chains. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62881-07-6 |
|---|---|
Formule moléculaire |
C26H52ClNO3 |
Poids moléculaire |
462.1 g/mol |
Nom IUPAC |
2-chloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H52ClNO3/c1-3-5-7-9-11-13-15-17-19-24(29)22-28(26(31)21-27)23-25(30)20-18-16-14-12-10-8-6-4-2/h24-25,29-30H,3-23H2,1-2H3 |
Clé InChI |
YMEJFFNSYLSUJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
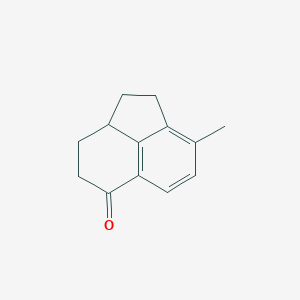
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
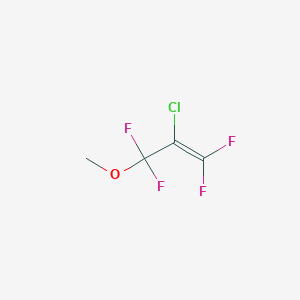
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
